Sebuthylazine-2-hydroxy

Description

Contextualization within the Class of Triazine Herbicides and Their Metabolites

Sebuthylazine-2-hydroxy belongs to the family of s-triazine compounds. The s-triazines are a class of nitrogen-containing heterocyclic compounds, a number of which have been widely used as herbicides since the 1950s. researchgate.netnih.gov These herbicides, including prominent examples like atrazine (B1667683), simazine, and sebuthylazine (B166565), function by inhibiting photosynthesis in target weed species. chemdad.combiosynth.com

In the environment, parent triazine herbicides undergo various transformation processes, leading to the formation of metabolites. These processes include N-dealkylation of the side chains and, significantly, hydrolysis of the substituent at the C-2 position of the triazine ring. nih.govanses.fr When the C-2 substituent (often a chlorine atom in herbicides like sebuthylazine) is replaced by a hydroxyl group (-OH), a hydroxy-metabolite is formed. anses.fr this compound is the result of such a transformation, derived from a parent chlorotriazine. chemdad.comnih.gov While some sources identify it as a metabolite of secbumeton, its structural name aligns with the hydrolysis product of sebuthylazine. chemicalbook.comchemdad.com

Significance as a Transformation Product in Environmental Systems

The formation of this compound is a key step in the environmental degradation pathway of its parent compound. This transformation from a chlorotriazine to a hydroxytriazine is significant for several reasons. The hydrolysis reaction can be abiotically or biotically mediated, with soil microorganisms playing a crucial role in catalyzing the conversion. researchgate.net

The resulting hydroxy-metabolites generally exhibit different physicochemical properties compared to their parent compounds. For instance, the replacement of chlorine with a hydroxyl group, as seen in the formation of hydroxyatrazine from atrazine, can increase water solubility while also increasing affinity for soil organic matter. anses.fr This change typically results in reduced mobility in soil, making hydroxy-triazines less likely to leach into groundwater compared to their parent herbicides or dealkylated metabolites. The study of this compound and similar metabolites is therefore essential for creating a complete picture of the environmental fate and transport of the originally applied herbicide.

Historical Overview of Research on Triazine Hydroxy-Metabolites

Research into the metabolism of triazine herbicides began not long after their introduction in the 1950s. Early studies focused on the metabolic pathways within plants, identifying N-dealkylation as a primary mechanism of detoxification. researchgate.net For many years, research on environmental fate similarly centered on these dealkylated products.

It wasn't until later that the significance of hydroxy-metabolites in environmental systems gained broader recognition. Studies on atrazine were pivotal, establishing that the formation of hydroxyatrazine was a major degradation pathway in soil, primarily driven by microbial activity. researchgate.net This understanding shifted the focus of environmental monitoring and risk assessment to include these hydroxylated forms. Research on the hydroxy-metabolites of other triazines, such as terbuthylazine (B1195847), followed, building a body of knowledge on their formation and persistence. nih.govresearchgate.netresearchgate.net While specific historical studies focusing exclusively on this compound are not prominent in the literature, its investigation is a logical extension of this broader historical trend in triazine research.

Current Research Landscape and Emerging Trends in Metabolite Studies

The contemporary research landscape for triazine metabolites is characterized by the use of highly sensitive and specific analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the detection and quantification of trace levels of these compounds in complex environmental samples like soil and water. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) is also increasingly used to identify and confirm the presence of metabolites, sometimes revealing false positives from earlier methods and identifying previously unknown transformation products. researchgate.net

A significant trend in current research is the focus on microbial degradation pathways for bioremediation purposes. researchgate.net Scientists are isolating and characterizing microbial strains and the specific enzymes, such as hydrolases from the amidohydrolase superfamily, that are responsible for converting chlorotriazines into their hydroxy derivatives and further breaking them down. researchgate.net This research aims to develop sustainable technologies to remove herbicide residues from the environment. Furthermore, environmental monitoring programs now more frequently include major metabolites like hydroxytriazines to gain a more accurate assessment of the total environmental impact of herbicide use. d-nb.infonih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 33124-61-7 | chemdad.combiosynth.com |

| Molecular Formula | C₉H₁₇N₅O | chemdad.combiosynth.com |

| Molecular Weight | 211.26 g/mol | chemdad.combiosynth.com |

| IUPAC Name | 4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-ol | Inferred from structure |

| Synonyms | 4-(sec-Butylamino)-6-(ethylamino)-1,3,5-triazin-2(5H)-one, Ametryn Impurity 5 | chemicalbook.comchemdad.com |

Table 2: Related Triazine Herbicides and a Key Metabolite

| Compound Name | CAS Number | Molecular Formula | Role/Type |

|---|---|---|---|

| Sebuthylazine | 7286-69-3 | C₉H₁₆ClN₅ | Parent Chlorotriazine Herbicide nih.gov |

| Secbumeton | 22248-59-9 | C₁₀H₁₉N₅O | Parent Methoxytriazine Herbicide nih.govbcpcpesticidecompendium.org |

| Terbuthylazine | 5915-41-3 | C₉H₁₆ClN₅ | Parent Chlorotriazine Herbicide hpc-standards.com |

| Hydroxyatrazine | 2163-68-0 | C₈H₁₄N₅O | Major metabolite of Atrazine anses.fr |

| Terbuthylazine-2-hydroxy | 66753-06-8 | C₉H₁₇N₅O | Major metabolite of Terbuthylazine researchgate.nethpc-standards.com |

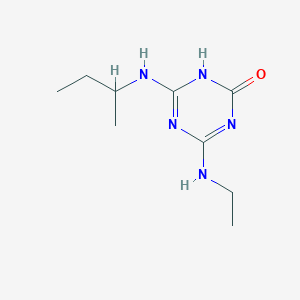

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(butan-2-ylamino)-4-(ethylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5O/c1-4-6(3)11-8-12-7(10-5-2)13-9(15)14-8/h6H,4-5H2,1-3H3,(H3,10,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMWKBVKZOMBOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC(=NC(=O)N1)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016610 | |

| Record name | Sebuthylazine-2-hydroxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33124-61-7 | |

| Record name | Sebuthylazine-2-hydroxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Transformation Mechanisms of Sebuthylazine 2 Hydroxy

Precursor Compounds and Metabolic Relationships

Comparative Analysis with Atrazine-2-hydroxy (B135301) Formation

The formation of Sebuthylazine-2-hydroxy from its parent compound, sebuthylazine (B166565), shares remarkable similarities with the transformation of the widely studied herbicide atrazine (B1667683) into atrazine-2-hydroxy. Both processes are primarily driven by the hydrolysis of the chlorine atom at the C-2 position of the triazine ring, a reaction that can be catalyzed by both biotic and abiotic factors. researchgate.netnih.govnih.gov

The general mechanism for the hydrolysis of chloro-s-triazines like sebuthylazine and atrazine involves the nucleophilic substitution of the chlorine atom with a hydroxyl group. This transformation significantly reduces the phytotoxicity of the parent compound. nih.gov

Key Similarities in Formation Pathways:

| Feature | This compound Formation | Atrazine-2-hydroxy Formation |

| Primary Reaction | Hydrolysis of the chloro-substituent at the C-2 position of the triazine ring. | Hydrolysis of the chloro-substituent at the C-2 position of the triazine ring. nih.gov |

| Catalysis | Can be both a biotic (microbial) and abiotic (chemical) process. researchgate.net | Can be both a biotic (e.g., by Pseudomonas sp. strain ADP) and abiotic process (e.g., catalyzed by soil minerals like birnessite). nih.govufz.de |

| Environmental Significance | A major degradation product of sebuthylazine found in soil and water. | A major and less mobile degradation product of atrazine in the environment. ufz.de |

| Effect on Toxicity | The hydroxylation leads to a significant reduction in herbicidal activity. | The formation of atrazine-2-hydroxy is a detoxification pathway. nih.gov |

Interactive Data Table: Comparative Properties

This table allows for a direct comparison of the key chemical properties of the parent compounds and their hydroxy metabolites.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Parent Compound |

| Sebuthylazine | C₉H₁₆ClN₅ | 229.71 | - |

| This compound | C₉H₁₇N₅O | 211.26 | Sebuthylazine |

| Atrazine | C₈H₁₄ClN₅ | 215.68 | - |

| Atrazine-2-hydroxy | C₈H₁₅N₅O | 197.23 | Atrazine |

While the general mechanism is analogous, the rate of hydrolysis can differ between sebuthylazine and atrazine due to the structural differences in their alkylamino side chains. The sec-butyl group in sebuthylazine, compared to the isopropyl group in atrazine, can influence the electronic properties of the triazine ring and its susceptibility to nucleophilic attack. However, specific kinetic studies directly comparing the hydrolysis rates of sebuthylazine and atrazine under various environmental conditions are not extensively documented in the available literature.

Laboratory Synthesis Methodologies for Research Standards

The availability of pure this compound as an analytical standard is essential for its accurate identification and quantification in environmental samples. The primary laboratory method for its synthesis involves the hydrolysis of the parent compound, sebuthylazine.

The general approach for the synthesis of hydroxy-s-triazines from their corresponding chloro-s-triazines is a well-established chemical transformation. This involves reacting the chloro-s-triazine with a water-based solution, often under controlled pH and temperature conditions, to facilitate the substitution of the chlorine atom with a hydroxyl group.

General Steps for Laboratory Synthesis:

Dissolution: Sebuthylazine is dissolved in a suitable organic solvent that is miscible with water, such as acetone (B3395972) or ethanol.

Hydrolysis: The sebuthylazine solution is then treated with an aqueous solution, and the pH is adjusted to promote hydrolysis. This can be achieved by adding an acid or a base to catalyze the reaction. The reaction mixture is typically stirred for a specific period at a controlled temperature to ensure complete conversion.

Purification: After the reaction is complete, the resulting this compound is isolated and purified. This often involves techniques such as:

Solvent Extraction: To remove any unreacted sebuthylazine and other impurities.

Crystallization: To obtain the pure solid compound.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can be used for both purification and to verify the purity of the final product. researchgate.net

Illustrative Reaction Scheme:

Caption: The hydrolysis of Sebuthylazine to this compound.

Mechanistic Investigations of Sebuthylazine 2 Hydroxy Action

Photosynthesis Inhibition via Photosystem II Disruption

The herbicidal activity of triazine compounds, including metabolites like Sebuthylazine-2-hydroxy, is primarily attributed to their ability to disrupt the photosynthetic process in susceptible plants. biosynth.comnel.edu This disruption occurs at a specific site within the photosynthetic apparatus, namely Photosystem II (PSII), a critical protein complex involved in the light-dependent reactions of photosynthesis. ucanr.edu The inhibition of PSII effectively halts the production of chemical energy (ATP and NADPH) required for the plant's growth and survival, leading to its death long before its food reserves are depleted. ontosight.ailsuagcenter.com This mode of action requires light to be effective. chemicalbook.comlsuagcenter.com

The specific site of action for triazine herbicides and their active metabolites is the D1 protein, a core component of the Photosystem II reaction center. mssoy.orgucanr.edu this compound functions by binding to this protein. biosynth.com The D1 protein contains a specific binding niche for plastoquinone (B1678516) (QB), a molecule essential for accepting and transferring electrons during photosynthesis. nel.edulsuagcenter.com Triazine herbicides bind to this QB-binding site on the D1 protein, effectively competing with and preventing the binding of plastoquinone. ucanr.edunih.gov This binding event is the molecular basis for the herbicidal effect. While different families of PSII inhibitors all bind to the D1 protein, their specific binding sites can differ. lsuagcenter.com Resistance in some plants has been linked to a single amino acid mutation in the D1 protein that prevents triazine binding without affecting the binding of plastoquinone. ucanr.edu

By binding to the D1 protein, this compound interferes with the photosynthetic electron transport chain. biosynth.com In a normally functioning PSII, electrons are passed from a primary acceptor (QA) to the mobile plastoquinone (QB). ucanr.edu The binding of the triazine molecule to the D1 protein physically blocks the transfer of electrons to the plastoquinone pool. lsuagcenter.comucanr.edu This blockage causes a cascade of secondary effects. The inability to reoxidize QA leads to the formation of highly reactive triplet state chlorophyll (B73375) and singlet oxygen. googleapis.com These reactive oxygen species cause lipid peroxidation, destroying cell membranes and leading to cellular leakage and rapid disintegration of organelles, which is the ultimate cause of plant death. ucanr.edulsuagcenter.com

Comparative Mechanistic Analysis with Parent Triazines and Related Hydroxy Metabolites

The mechanism of this compound is best understood in comparison to its parent compound, sebuthylazine (B166565), and other triazine herbicides and their metabolites. The core mechanism—inhibition of Photosystem II via D1 protein binding—is a shared characteristic across most active triazine herbicides. nel.edumssoy.org

Parent triazines, such as atrazine (B1667683) and sebuthylazine, are chloro-s-triazines. nel.edunih.gov Their hydroxylated metabolites, like this compound and hydroxyatrazine, are formed through enzymatic or non-enzymatic hydrolysis, a process that occurs in both plants and soil environments as a detoxification or degradation pathway. nel.edunih.gov

While the fundamental site of action on the D1 protein remains the same, the chemical differences between the parent chloro-triazines and their hydroxy metabolites influence their environmental behavior and potency. biosynth.comontosight.ai The toxicity profiles of chloro-s-triazine metabolites are often similar to the parent compound. who.int However, hydroxytriazines are generally considered less toxic and exhibit different physical-chemical properties. who.inthpc-standards.com For example, hydroxyatrazine is noted for its low mobility and long persistence in soil compared to its parent compound. who.int Research comparing propazine (B92685) (a chloro-triazine) with its hydroxylated metabolites showed that the parent compound was retained on certain polymers from an organic medium, whereas the hydroxylated metabolites were not, indicating significant differences in their interactive properties. researchgate.net In aqueous media, however, the hydroxylated metabolites were retained through non-specific hydrogen-bridge interactions. researchgate.net

| Characteristic | Parent Triazines (e.g., Sebuthylazine, Atrazine) | Hydroxy Metabolites (e.g., this compound, Hydroxyatrazine) |

|---|---|---|

| Primary Mechanism | Inhibition of Photosystem II by binding to D1 protein. nel.edumssoy.org | Inhibition of Photosystem II by binding to D1 protein. biosynth.com |

| Formation | Synthetically produced herbicides. nel.edu | Metabolic/degradation product of parent triazines in soil and plants. nih.gov |

| Key Chemical Feature | Chlorine atom on the triazine ring. nih.gov | Hydroxyl (-OH) group replacing the chlorine atom on the triazine ring. biosynth.com |

| Soil Mobility | Moderately to very mobile. who.int | Low mobility, tending to be more persistent in soil. who.int |

Potential for Other Biochemical Interactions within Environmental Systems

Beyond its primary herbicidal action, this compound can engage in various biochemical interactions within environmental systems, particularly in the soil. As a degradation product, its presence and fate are intrinsically linked to the interactions of its parent compound with soil components. nih.gov

Soil organic matter, especially humic and fulvic acids, plays a critical role in the behavior of pesticides and their metabolites. nih.gov These complex organic molecules can bind pesticide residues through several mechanisms, including hydrogen bonding, hydrophobic bonding, and covalent bonding. nih.gov The formation of such "bound residues" can significantly affect the bioavailability and persistence of compounds like this compound. The hydroxyl group on the triazine ring makes it susceptible to different types of interactions compared to the chloro- group of the parent compound. researchgate.net

Microbial activity is a key driver of triazine degradation in the soil. nih.gov The formation of this compound is a step in the microbial metabolism of sebuthylazine, which can eventually lead to the complete mineralization of the compound to ammonia (B1221849) and carbon dioxide. nih.gov The rate and pathway of this degradation are influenced by soil properties, temperature, and the composition of the soil microbial community. mdpi.com While generally considered a detoxification step, the persistence of hydroxylated metabolites means they can become stable fixtures in the soil environment, potentially interacting with non-target organisms. who.inthpc-standards.com For instance, studies on atrazine 2-hydroxy and terbuthylazine (B1195847) 2-hydroxy have investigated their effects on aquatic organisms, indicating that these metabolites can have biological activity, even if it differs from the parent herbicide. nel.edunih.gov

Advanced Analytical Methodologies for Sebuthylazine 2 Hydroxy Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of Sebuthylazine-2-hydroxy as they serve to isolate the analyte of interest from other compounds present in a sample, thereby reducing matrix interference and enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a well-established and robust technique for the separation and determination of triazine herbicides and their metabolites, including hydroxy derivatives. nih.govresearchgate.net The method typically employs a reversed-phase column, such as a C18, where the separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase.

A method developed for the simultaneous determination of terbuthylazine (B1195847) and its five major metabolites, including the hydroxy derivative, utilized HPLC with diode-array detection. nih.gov This method, following a solid-phase extraction (SPE) step, demonstrated good linearity, accuracy, and precision, with detection limits as low as 0.01 µg L⁻¹ for most of the substances. nih.gov Similarly, another HPLC method was developed and validated for the analysis of terbuthylazine and its degradation products in sediment samples, achieving a limit of detection of 3.3 ng g⁻¹ for all analytes. researchgate.net The separation of these compounds is often achieved using a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer. researchgate.net

Table 1: Example of HPLC Conditions for the Analysis of Related Hydroxy-Triazines

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 | researchgate.netasianpubs.org |

| Mobile Phase | Acetonitrile and Sodium Phosphate Buffer | researchgate.netasianpubs.org |

| Flow Rate | 1 mL/min | researchgate.netasianpubs.org |

| Detection | Diode-Array Detector (DAD) / UV at 221-223 nm | researchgate.netasianpubs.org |

| Injection Volume | 20 µL | asianpubs.org |

| Column Temperature | 25 °C | asianpubs.org |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. chromatographyonline.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher pressures. mdpi.com The enhanced resolving power of UHPLC is particularly advantageous when dealing with complex samples containing multiple metabolites or interfering matrix components. chromatographyonline.com

For the analysis of triazine derivatives, UHPLC systems can significantly improve separation efficiency. mdpi.com While specific applications for this compound are not extensively detailed, the principles and advantages shown for other new psychoactive substances and metabolites are directly applicable. nih.gov The use of UHPLC can lead to sharper and narrower peaks, which translates to better sensitivity and more accurate integration. chromatographyonline.com

Table 2: Typical UHPLC System Parameters

| Parameter | Specification | Source |

|---|---|---|

| Column | Sub-2 µm particle size (e.g., 1.8 µm) | mdpi.com |

| System Pressure Limit | >1000 bar | mdpi.com |

| Mobile Phase | Acetonitrile/Methanol and buffered water | nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min | mdpi.com |

| Detector | Diode Array Detector or Mass Spectrometer | mdpi.com |

Mass Spectrometry (MS) Detection Approaches

Mass spectrometry is the gold standard for the detection and confirmation of trace-level organic contaminants. Its high sensitivity and selectivity, especially when coupled with chromatographic separation, make it an indispensable tool for the analysis of this compound.

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful platform for the analysis of moderately polar and non-volatile compounds like this compound, which are not amenable to gas chromatography without derivatization. The LC system separates the analyte from the sample matrix, and the mass spectrometer provides detection based on the mass-to-charge ratio (m/z) of the ionized compound. This technique offers excellent selectivity and sensitivity for identifying and quantifying pesticide residues. lcms.cz

For enhanced selectivity and lower detection limits, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique. nih.gov In LC-MS/MS, a precursor ion corresponding to the mass of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then one or more specific product ions are monitored in the second mass analyzer. nih.gov This process, known as selected reaction monitoring (MRM), drastically reduces background noise and chemical interferences, leading to highly reliable quantification. lcms.cz

An LC-MS/MS method was developed for the identification of terbuthylazine and its major metabolites in water samples, which allowed for the elucidation of degradation pathways. nih.gov The specificity of MS/MS is crucial, as it can help avoid false-positive results, which have been reported for sebuthylazine (B166565) in complex matrices like tarragon when using insufficient identification criteria. researchgate.net

Table 3: Illustrative LC-MS/MS Parameters for Triazine Metabolite Analysis

| Parameter | Description | Source |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Scan Type | Selected Reaction Monitoring (SRM/MRM) | lcms.cz |

| Precursor Ion (Q1) | [M+H]⁺ of this compound | nih.gov |

| Product Ions (Q3) | Specific fragment ions for confirmation and quantification | nih.gov |

| Collision Gas | Argon | nih.gov |

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of an ion with very high accuracy (typically to three or four decimal places), which allows for the determination of the elemental composition of an analyte. researchgate.net This is a powerful tool for the unambiguous identification of compounds like this compound, especially in complex matrices or when reference standards are unavailable. nih.govazolifesciences.com

Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar nominal masses (isobars), thereby increasing the confidence in compound identification. azolifesciences.com Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are common HRMS platforms. researchgate.netnih.gov The combination of UHPLC with HRMS is particularly potent for screening studies, allowing for both targeted quantification and non-targeted analysis to identify unknown metabolites. nih.gov

Table 4: Comparison of Low-Resolution vs. High-Resolution Mass Spectrometry

| Feature | Low-Resolution MS (LRMS) | High-Resolution MS (HRMS) | Source |

|---|---|---|---|

| Mass Accuracy | Unit mass resolution (e.g., m/z 212) | High accuracy (e.g., m/z 212.1234) | nih.gov |

| Confidence in Identification | Lower, relies on fragmentation patterns and retention time | High, based on accurate mass and isotopic pattern | nih.govazolifesciences.com |

| Resolving Power | Lower, may not resolve isobaric interferences | High, resolves isotopes and interfering species | nih.gov |

| Applications | Routine targeted quantification | Structure elucidation, unknown identification, metabolomics | azolifesciences.comnih.gov |

Data-Dependent Acquisition (DDA) for Comprehensive Metabolite Identification

Data-Dependent Acquisition (DDA) is a powerful mass spectrometry technique widely employed in untargeted metabolomics to identify a broad range of compounds in a sample, including metabolites like this compound. In a DDA workflow, the mass spectrometer performs a full scan to detect all precursor ions within a specified mass range. Subsequently, it selects the most intense precursor ions that meet predefined criteria for fragmentation, triggering tandem mass spectrometry (MS/MS) scans. sciex.comsciex.comnih.gov

This approach allows for the acquisition of high-quality, selective MS/MS spectra, which are essential for the structural elucidation and confident identification of metabolites. nih.gov The fragmentation patterns obtained can be matched against spectral libraries or interpreted to deduce the chemical structure of unknown compounds. For this compound, DDA can facilitate its unambiguous identification in complex environmental samples by providing detailed structural information that distinguishes it from other related triazine herbicides and their transformation products.

A key advantage of DDA is the generation of "clean" MS/MS spectra, as precursor ions are isolated before fragmentation. nih.gov However, a limitation of the DDA approach is that it prioritizes the most abundant ions for fragmentation, which can lead to the under-sampling of low-intensity metabolites. mdpi.comresearchgate.net Despite this, for the purpose of comprehensive metabolite identification, DDA remains a valuable tool. In the analysis of this compound, a DDA experiment would be designed to maximize the coverage of potential metabolites by optimizing parameters such as the number of dependent scans per cycle and the exclusion time for previously fragmented ions.

| Parameter | Typical Setting for Metabolite Identification | Purpose |

| Full Scan MS1 Resolution | High (e.g., >60,000) | To accurately determine the precursor ion mass. |

| MS/MS Scan Resolution | High (e.g., >15,000) | To accurately determine the fragment ion masses. |

| Number of Dependent Scans | Top 5-10 | To acquire MS/MS spectra for the most intense ions. |

| Collision Energy | Stepped or Ramped | To generate a rich fragmentation spectrum. |

| Dynamic Exclusion | Enabled | To avoid repeated fragmentation of the same abundant ions and allow for the detection of lower-abundance ions. |

Collision-Induced Dissociation (CID) for Fragmentation Pathway Elucidation

Collision-Induced Dissociation (CID) is a fundamental and widely used tandem mass spectrometry technique for elucidating the fragmentation pathways of molecules, including this compound. In CID, precursor ions, selected by the mass spectrometer, are accelerated and collided with neutral gas molecules (such as nitrogen or argon) in a collision cell. This collision converts some of the ion's kinetic energy into internal energy, which leads to the breaking of chemical bonds and the formation of characteristic fragment ions. semanticscholar.orgnih.gov

The resulting fragmentation pattern is a molecular fingerprint that provides valuable information about the structure of the precursor ion. By analyzing the masses of the fragment ions, it is possible to deduce the structural components of the molecule and propose a fragmentation pathway. For this compound, CID would be instrumental in confirming its identity and differentiating it from its parent compound, sebuthylazine, and other related metabolites.

Proposed Fragmentation Pathway for this compound:

Precursor Ion: The protonated molecule of this compound.

Initial Fragmentation: Likely involves the loss of the sec-butyl group or the ethyl group from the amino substituents on the triazine ring.

Subsequent Fragmentation: Further fragmentation of the triazine ring structure, leading to the formation of smaller, stable ions.

The specific fragment ions and their relative intensities would provide a unique signature for this compound, enabling its confident identification. It is important to note that for isomeric compounds like sebuthylazine and terbuthylazine, CID may not always produce unique fragment ions to differentiate them. mdpi.com In such cases, chromatographic separation is essential.

Sample Preparation and Clean-up Strategies for Environmental Matrices

The analysis of this compound in environmental samples such as soil and water necessitates effective sample preparation to remove interfering substances and concentrate the analyte to detectable levels.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of triazine herbicides and their metabolites from aqueous samples. springernature.comembrapa.br The principle of SPE involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. Interfering substances are washed away, and the analyte is then eluted with a small volume of a suitable solvent.

Various sorbent materials have been evaluated for the extraction of triazines, including:

C18 Bonded Silica: A nonpolar sorbent that retains compounds through hydrophobic interactions. It has been successfully used for the extraction of triazines from water. springernature.comoup.com

Polymeric Sorbents: These offer a wider range of interactions and can be effective for both polar and nonpolar compounds. oup.com

Carbon-Based Adsorbents: Graphitized carbon black has shown high efficiency in retaining a broad range of triazines and their metabolites. springernature.comresearchgate.net

The choice of sorbent and elution solvent is critical for achieving high recovery of this compound. The efficiency of the SPE method is typically evaluated by spiking a known amount of the analyte into a blank matrix and measuring the percentage recovered.

| Sorbent | Target Analytes | Sample Matrix | Average Recovery (%) | Reference |

| C18 | Simazine, Atrazine (B1667683), Propazine (B92685) | Water | >95% | oup.com |

| Envi-Carb (Carbon-based) | Triazine herbicides and metabolites | Water | 95.5 - 109.0% | researchgate.net |

| Polymeric | Propazine | Water | >95% | oup.com |

Dispersive Solid Phase Extraction (dSPE)

Dispersive Solid Phase Extraction (dSPE) is primarily used as a clean-up step after an initial solvent extraction, most notably in the QuEChERS methodology. In dSPE, a small amount of sorbent is added directly to the sample extract. unibo.it The mixture is then vortexed and centrifuged, and the cleaned supernatant is collected for analysis.

The choice of dSPE sorbent depends on the nature of the matrix interferences. Common sorbents include:

Primary Secondary Amine (PSA): Effective for removing organic acids, fatty acids, and sugars. accroma.com

C18: Used to remove nonpolar interferences, such as fats and waxes. lcms.cz

Graphitized Carbon Black (GCB): Employed for the removal of pigments like chlorophyll (B73375) and sterols. accroma.com

For the analysis of this compound in soil or plant matrices, a combination of these sorbents may be used to achieve a clean extract, which is crucial for preventing contamination of the analytical instrument and reducing matrix effects. thamesrestek.co.uk

QuEChERS Methodologies

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard approach for the extraction of pesticide residues from a wide variety of matrices, including soil. accroma.comlabrulez.comnih.govmdpi.comnih.gov The typical QuEChERS workflow involves two main steps:

Extraction: The sample is homogenized and extracted with a solvent, typically acetonitrile, in the presence of salts such as magnesium sulfate and sodium chloride. The salts help to induce phase separation and drive the analytes into the organic layer.

Clean-up: An aliquot of the extract is then subjected to dSPE for the removal of matrix co-extractives.

Several variations of the QuEChERS method exist, often differing in the types and amounts of salts and dSPE sorbents used. eurl-pesticides.eu For the analysis of this compound in soil, a modified QuEChERS method would likely involve rehydrating the soil sample before extraction to improve analyte recovery. nih.govmdpi.com The choice of dSPE sorbents would be tailored to the specific soil type to effectively remove humic acids and other potential interferences. The QuEChERS method is favored for its high throughput, low solvent consumption, and good recoveries for a broad range of pesticides. nih.gov

| QuEChERS Step | Reagents | Purpose |

| Extraction | Acetonitrile, Magnesium Sulfate, Sodium Chloride | Extraction of analytes and induction of phase separation. |

| Clean-up (dSPE) | PSA, C18, GCB | Removal of interfering matrix components. |

Immunoextraction Techniques

Immunoextraction techniques are highly selective methods that utilize the specific binding between an antibody and its target antigen. These techniques can be employed for the selective extraction and concentration of a specific compound or a class of related compounds from complex matrices.

For triazine herbicides, immunoassays have been developed based on polyclonal or monoclonal antibodies that recognize the common structural features of this class of compounds. nih.gov These antibodies can be immobilized on a solid support to create an immunosorbent. When a sample containing this compound is passed through the immunosorbent, the analyte will be selectively retained due to the antibody-antigen interaction. After washing away non-specifically bound compounds, the captured analyte can be eluted under conditions that disrupt the antibody-antigen binding.

While a specific immunoextraction method for this compound is not detailed in the provided search results, the principle is applicable. The development of such a method would involve:

Hapten Synthesis: Modifying the this compound molecule to enable its conjugation to a carrier protein.

Immunization: Injecting the hapten-protein conjugate into an animal to elicit an immune response and produce antibodies.

Antibody Characterization: Screening and selecting antibodies with high affinity and specificity for this compound.

Immunosorbent Preparation: Immobilizing the selected antibodies onto a solid support.

Immunoextraction offers the advantage of very high selectivity, which can significantly simplify sample clean-up and reduce matrix effects in the final analysis. The development of immunoassays for multi-residue detection of small molecules is an active area of research. researchgate.net

Method Validation and Quality Assurance in Analytical Research

Method validation is a critical component of analytical research, ensuring that a chosen analytical procedure is suitable for its intended purpose. For this compound, this involves a comprehensive evaluation of several performance characteristics to guarantee reliable and reproducible results.

Linearity is a fundamental parameter in quantitative analysis, demonstrating the direct proportionality between the concentration of an analyte and the analytical signal. Establishing a linear range is a prerequisite for accurate quantification. In the analysis of triazine herbicides and their metabolites, including hydroxy derivatives similar to this compound, linearity is typically evaluated by preparing a series of calibration standards at different concentration levels.

A calibration curve is constructed by plotting the instrument response against the known concentrations of the analyte. The linearity of this curve is generally assessed by the coefficient of determination (R²). For methods analyzing terbuthylazine and its hydroxy metabolites, excellent linearity is often achieved, with correlation coefficients greater than 0.999. researchgate.net The establishment of a reliable calibration model is best achieved by observing the calculated concentration residuals. nih.gov

| Parameter | Typical Value | Description |

| Calibration Points | 5-7 | The number of different concentrations used to construct the calibration curve. |

| Linear Range | 0.01 - 2.5 µg/mL | The concentration range over which the instrument response is directly proportional to the analyte concentration. |

| Correlation Coefficient (R²) | > 0.999 | A measure of how well the data points fit the linear regression line. A value close to 1 indicates a strong linear relationship. researchgate.net |

This table presents typical linearity parameters for the analysis of triazine herbicides and their metabolites, which are expected to be similar for this compound.

Accuracy and precision are two of the most important elements of a chromatographic test method. nih.gov Accuracy refers to the closeness of a measured value to the true value, while precision represents the degree of agreement among repeated measurements of the same sample. Both are essential for validating the reliability of an analytical method for this compound.

Accuracy is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. The percentage of the analyte recovered is then calculated. For the analysis of terbuthylazine and its metabolites in complex matrices like sediment, recovery efficiencies have been reported to range from 89.3% to 97.9%. tandfonline.com In water samples, recoveries for triazine herbicides and their degradation products are generally expected to be between 70% and 120%. nih.gov

Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. It is assessed at two levels: intra-day precision (repeatability) and inter-day precision (reproducibility). For the analysis of terbuthylazine and its metabolites, RSD values are generally expected to be below 15-20%. analchemres.org For instance, in the analysis of wetland water samples, RSD values of less than 14.6% have been reported for terbuthylazine and its major metabolites. nih.govacs.org

| Validation Parameter | Acceptance Criteria | Research Finding for Related Compounds |

| Accuracy (Recovery) | 70-120% | 89.3 - 97.9% in sediment samples. tandfonline.com |

| Precision (RSD) | < 20% | Intra- and inter-assay RSD values up to 8.3% in sediment samples. tandfonline.com |

This table summarizes the accuracy and precision data from studies on terbuthylazine and its metabolites, providing a benchmark for the analysis of this compound.

The matrix effect is a significant challenge in liquid chromatography-mass spectrometry (LC-MS) based analysis, where co-eluting endogenous components of the sample matrix can interfere with the ionization of the target analyte, leading to signal suppression or enhancement. nih.govlongdom.org This phenomenon can adversely affect the accuracy, precision, and sensitivity of the analytical method for this compound. mdpi.com

The evaluation of matrix effects is a crucial step in method validation, especially when analyzing complex samples such as soil, sediment, or biological fluids. It is typically assessed by comparing the response of an analyte in a standard solution prepared in a pure solvent to the response of the analyte spiked into a blank matrix extract after the extraction process. nih.gov The matrix factor (MF) is calculated from this comparison; a value of less than 1 indicates signal suppression, while a value greater than 1 suggests signal enhancement. nih.gov To compensate for matrix effects, the use of matrix-matched standard solutions for calibration is often recommended. analchemres.org

The use of internal standards is a widely accepted strategy to improve the accuracy and precision of quantitative analysis, particularly in LC-MS methods where matrix effects and instrumental variability can be significant. nih.gov An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector.

For the analysis of this compound and other triazine metabolites, isotopically labeled internal standards, such as deuterated or ¹³C-labeled analogs, are the preferred choice. medchemexpress.comoup.comiroatech.com These standards co-elute with the target analyte and experience similar matrix effects and ionization suppression or enhancement. oup.com By calculating the ratio of the analyte signal to the internal standard signal, variations during sample preparation and analysis can be compensated for, leading to more accurate and robust quantification. oup.comlcms.cz For example, Atrazine-d5 is commonly used as an internal standard in methods for the determination of triazine pesticides and their degradates in water samples. shimadzu.com

Emerging and Novel Detection Technologies

While chromatographic methods coupled with mass spectrometry are the gold standard for the quantitative analysis of this compound, there is a growing interest in the development of rapid, portable, and cost-effective screening methods.

Paper-based analytical devices (PADs) combined with chemiluminescence (CL) detection are an emerging technology with the potential for on-site analysis of environmental contaminants. rsc.orgmdpi.com These devices leverage the high sensitivity of chemiluminescence, a chemical reaction that produces light, on a simple and inexpensive paper platform. indiatimes.com

A paper-based CL device for pesticide detection would typically involve the immobilization of a reagent on the paper substrate. When a sample containing the target analyte, such as this compound, is introduced, it interacts with the reagent, either enhancing or inhibiting a chemiluminescence reaction. The resulting light emission can be detected by a simple photodetector or even a smartphone camera, allowing for semi-quantitative or quantitative analysis. indiatimes.com While a specific paper-based chemiluminescence device for this compound has not yet been reported, the development of such devices for other pesticides demonstrates the feasibility of this approach for the rapid and sensitive screening of triazine herbicides and their metabolites in various samples. rsc.orgresearchgate.net

Passive Sampling Devices for Environmental Monitoring

The environmental surveillance of polar organic micropollutants, such as the triazine metabolite this compound, increasingly employs passive sampling devices. These methodologies offer a time-integrated assessment of contaminant concentrations, providing a more representative picture of water quality compared to traditional grab sampling, which only captures a single point in time. Passive samplers accumulate target analytes from the water column over extended deployment periods, typically weeks, thereby pre-concentrating compounds that may be present at ultra-trace levels.

Commonly utilized passive samplers for hydrophilic compounds like this compound include the Chemcatcher® and the Polar Organic Chemical Integrative Sampler (POCIS). Both devices typically utilize a solid sorbent material with a high affinity for polar organic chemicals, such as the Oasis® Hydrophilic-Lipophilic Balanced (HLB) sorbent, enclosed within a protective housing with diffusion-limiting membranes. The selection of the sorbent and membrane is critical for the effective sequestration of the target analytes.

For quantitative analysis, the mass of the analyte accumulated in the passive sampler over the deployment period is used to calculate the time-weighted average (TWA) concentration in the aquatic environment. This calculation is dependent on the sampling rate (Rs) of the specific compound, which is a critical parameter determined through laboratory or in-situ calibration experiments. The sampling rate is influenced by various factors, including the physicochemical properties of the analyte, the design of the passive sampler, and environmental conditions such as water flow and temperature.

While the detection of this compound using passive samplers has been established, specific, peer-reviewed calibration data, including sampling rates (Rs), for this particular compound are not widely available in the current scientific literature. However, the principle of its quantification follows established protocols for other polar organic pesticides and their metabolites. The TWA concentration is calculated using the following formula:

CTWA = M / (Rs × t)

Where:

CTWA is the time-weighted average concentration of the analyte in water (e.g., in ng/L).

M is the mass of the analyte accumulated in the passive sampler's receiving phase (e.g., in ng).

Rs is the sampling rate of the analyte for the specific passive sampler (e.g., in L/day).

t is the deployment time of the passive sampler (e.g., in days).

The following interactive table illustrates the types of data required for the quantitative analysis of this compound using passive sampling devices and provides a hypothetical example of how TWA concentrations would be calculated once the sampling rate is determined.

Table 1: Parameters for the Quantification of this compound using Passive Sampling Devices

| Parameter | Symbol | Unit | Description | Hypothetical Value |

| Mass of Analyte | M | ng | The total mass of this compound extracted from the passive sampler's sorbent after deployment. | 150 |

| Sampling Rate | Rs | L/day | The volume of water cleared of the analyte by the sampler per day. This value is compound-specific and must be determined experimentally. | 0.1 (Assumed) |

| Deployment Time | t | days | The total duration the passive sampler was deployed in the water body. | 14 |

| Time-Weighted Average Concentration | CTWA | ng/L | The calculated average concentration of this compound in the water over the deployment period. | 107.14 |

Note: The sampling rate (Rs) for this compound is a hypothetical value used for illustrative purposes. Accurate quantification requires a scientifically determined Rs value for the specific passive sampling device and environmental conditions.

Further research is needed to establish robust, compound-specific calibration data for this compound for various types of passive samplers. This would enable more accurate and widespread quantitative monitoring of this triazine metabolite in aquatic environments, contributing to a better understanding of its environmental fate and potential risks.

Environmental Fate and Distribution Dynamics of Sebuthylazine 2 Hydroxy

Occurrence and Distribution in Aquatic Environments

Sebuthylazine-2-hydroxy is frequently detected in various aquatic systems due to the transformation of the parent herbicide, sebuthylazine (B166565). Its formation occurs through both biotic and abiotic degradation pathways, including oxidation, hydrolysis, and photodegradation, where the chlorine atom at the 2-position of the triazine ring is replaced by a hydroxyl group nih.gov. This process makes it a major degradation product found in both surface and groundwaters nih.gov.

The occurrence of this compound has been confirmed in surface water bodies such as rivers and lakes nih.gov. As a metabolite of terbuthylazine (B1195847), one of the most frequently detected pesticides in European surface waters, its presence is an indicator of the widespread use and subsequent environmental alteration of the parent herbicide. Monitoring data from European Union member states have identified Terbuthylazine-2-hydroxy as a relevant substance found in surface water bodies used for the abstraction of drinking water, with concentrations of the parent compound sometimes detected in the 250-500 ng/L range europa.eu.

Research has documented specific concentrations of this metabolite in various locations. For instance, a reported environmental concentration in Czech rivers highlights its tangible presence in these ecosystems nih.govnih.govresearchgate.net.

Reported Environmental Concentrations of this compound in Surface Water

| Location | Water Body Type | Concentration (mg/L) | Reference |

|---|---|---|---|

| Czech Republic | Rivers | 0.0029 | nih.govnih.govresearchgate.net |

This compound is recognized as a groundwater metabolite researchgate.net. Its potential to contaminate groundwater is a significant concern, and it is included as a parameter in groundwater monitoring programs in Europe europa.eu. The parent compound, terbuthylazine, is frequently detected in groundwater bodies, with concentrations typically ranging from less than 0.1 µg/L to 1.0 µg/L europa.eu.

Field studies using lysimeters to analyze the movement of terbuthylazine and its transformation products through soil have shown that hydroxylated derivatives can leach and have the potential to contaminate aquifers nih.gov. Another metabolite, desethylterbuthylazine, was identified as a high-leaching compound, suggesting that metabolites, in general, can be mobile in the soil column and reach groundwater systems nih.govresearchgate.net. Given that this compound is a major metabolite, its presence in groundwater is highly probable, particularly in agricultural areas with extensive terbuthylazine use.

Constructed wetlands (CWs) serve as unique environmental compartments where the transformation of pesticides like sebuthylazine can be observed. Studies have shown that this compound is formed and detected within these systems. In one study analyzing water samples from a constructed wetland, this compound was the only metabolite of the parent compound detected researchgate.net. Its formation is primarily attributed to abiotic pathways such as oxidation and hydrolysis rather than biotic mechanisms researchgate.net.

Another study developed and validated analytical methods for the simultaneous determination of terbuthylazine and its five major metabolites, including hydroxy-terbuthylazine (this compound), in water samples from constructed wetlands nih.gov. This confirms its presence and relevance as a transformation product within these engineered ecosystems, which are often designed to treat agricultural runoff.

Persistence and Degradation Kinetics in Environmental Matrices

The persistence of this compound is a key factor in its environmental risk profile. It is generally characterized by high stability in both soil and water environments.

This compound is classified as a soil metabolite and is noted for being very persistent researchgate.net. The degradation of its parent compound, terbuthylazine, in soil is influenced by factors such as moisture, pH, and microbial activity, which in turn affects the formation and subsequent persistence of the hydroxy metabolite thepharmajournal.com. The primary formation pathway in soil involves the hydrolysis of the parent compound.

Data from regulatory dossiers in the European Union indicate a wide range for its dissipation half-life (DT₅₀) in soil, underscoring its high persistence under various laboratory conditions.

In aquatic environments, this compound demonstrates high to very high persistence nih.gov. Studies have reported a persistence duration of 112 to 120 days nih.gov. This stability is significant as it allows the compound to remain in the water column for extended periods, potentially leading to long-term exposure for aquatic organisms. The formation of this compound in water occurs through various biotic and abiotic mechanisms that degrade the parent compound, including photodegradation, oxidation, and hydrolysis nih.gov.

Persistence of this compound in Environmental Matrices

| Environmental Matrix | Parameter | Value (days) | Classification | Reference |

|---|---|---|---|---|

| Soil | DT₅₀ (Lab Studies) | 173 - 1000 | Very Persistent | researchgate.net |

| Water | Persistence Range | 112 - 120 | High to Very High | nih.gov |

Identification and Characterization of Secondary Transformation Products

This compound is a primary transformation product of the s-triazine herbicide sebuthylazine, formed through the hydrolytic dechlorination of the parent compound. In the environment, this compound can undergo further degradation, leading to the formation of secondary transformation products. This process typically involves the N-dealkylation of the side chains. The identification and characterization of these secondary metabolites are crucial for a comprehensive understanding of the environmental fate of the original herbicide.

Sebuthylazine-desethyl-2-hydroxy

Sebuthylazine-desethyl-2-hydroxy (4-Amino-2-hydroxy-6-(sec-butylamino)-1,3,5-triazine) is a secondary metabolite that results from the removal of the ethyl group from the triazine ring of either this compound or through the hydroxylation of Sebuthylazine-desethyl. This transformation is a key step in the environmental degradation pathway of sebuthylazine. The process of N-dealkylation, which leads to the formation of this compound, can be mediated by microbial activity in soil and water.

Table 1: Chemical Properties of Sebuthylazine-desethyl-2-hydroxy

| Property | Value |

|---|---|

| CAS Number | 33124-63-9 chemdad.com |

| Molecular Formula | C7H13N5O chemdad.com |

| Molecular Weight | 183.21 g/mol chemdad.com |

| Synonyms | 4-Amino-2-hydroxy-6-(sec-butylamino)-1,3,5-triazine chemdad.com |

Terbutylazine-desethyl-2-hydroxy

A closely related and more frequently studied compound is Terbutylazine-desethyl-2-hydroxy. It is a significant metabolite of the widely used herbicide terbutylazine. hpc-standards.com This compound is formed through two primary degradation pathways: the hydroxylation of terbutylazine-desethyl or the de-ethylation of terbutylazine-2-hydroxy (B1437417). nih.govnih.gov Its presence in soil and water is an indicator of the degradation of the parent terbutylazine herbicide. hpc-standards.com Studies on terbutylazine metabolites provide valuable insights into the potential behavior of analogous sebuthylazine products due to their structural similarities. The persistence of these hydroxy metabolites can be high to very high in environmental systems. nih.gov

Table 2: Chemical Properties of Terbutylazine-desethyl-2-hydroxy

| Property | Value |

|---|---|

| CAS Number | 66753-06-8 lgcstandards.com |

| Molecular Formula | C7H13N5O lgcstandards.com |

| Molecular Weight | 183.21 g/mol lgcstandards.com |

| Synonyms | 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol, Desethylhydroxyterbuthylazine lgcstandards.com |

Environmental Mobility and Bioavailability Considerations

The environmental mobility and bioavailability of this compound are key factors determining its potential impact and persistence in ecosystems. As a hydroxy-metabolite of a triazine herbicide, its behavior differs significantly from the parent compound.

Environmental Mobility Triazine herbicides and their metabolites can persist in soil for extended periods and have the potential to leach into groundwater. researchgate.netnih.gov However, the transformation of a chlorotriazine like sebuthylazine to its hydroxy-analogue, this compound, generally reduces its mobility. Hydroxy-s-triazines are typically less mobile and more strongly adsorbed to soil particles compared to their chlorinated parent compounds. researchgate.net This increased adsorption is attributed to the higher polarity and potential for hydrogen bonding of the hydroxyl group. Factors that influence mobility include soil type, organic matter content, and pH. researchgate.netmdpi.com For instance, soils with higher organic carbon content tend to exhibit stronger adsorption, thereby decreasing the leaching potential of these compounds. researchgate.net Despite this reduced mobility, the high persistence of some hydroxy metabolites, such as terbutylazine-2-hydroxy (with a reported half-life of 112–120 days), means they can still be detected in various environmental compartments. nih.gov

Bioavailability The bioavailability of this compound refers to the fraction of the chemical that is available for uptake by living organisms. While its stronger sorption to soil may reduce its uptake by plant roots compared to the parent herbicide, its presence in soil and water makes it accessible to various organisms. researchgate.net Studies on the analogous compound, terbutylazine-2-hydroxy, have demonstrated its bioavailability and effects on aquatic life, even at low environmental concentrations. nih.govresearchgate.netnih.gov Research on the early life stages of common carp (B13450389) found that exposure to terbutylazine-2-hydroxy resulted in reduced growth, indicating that the compound is bioavailable and can exert biological effects. nih.govnih.govsemanticscholar.org This suggests that this compound, if present in aquatic systems, could also be taken up by organisms, potentially leading to accumulation or sublethal effects.

Table 3: Comparison of Parent Herbicide and Hydroxy Metabolite Properties

| Compound | General Mobility in Soil | General Persistence |

|---|---|---|

| Chlorotriazines (e.g., Sebuthylazine, Terbutylazine) | Medium to High researchgate.netiaea.org | Moderate to High researchgate.netnih.gov |

| Hydroxy-triazines (e.g., this compound) | Low to Medium researchgate.net | High to Very High nih.gov |

Computational Chemistry and Theoretical Studies of Sebuthylazine 2 Hydroxy

Molecular Modeling Approaches

Molecular modeling techniques are instrumental in simulating and predicting the behavior of molecules.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on the principles of quantum mechanics, provide a fundamental understanding of the electronic structure and properties of molecules. For Sebuthylazine-2-hydroxy, these calculations would be essential to determine its optimized geometry, vibrational frequencies, and thermochemical properties with high accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method that is both computationally efficient and accurate for many molecular systems. DFT studies on this compound would allow for the calculation of various electronic properties, including electron density distribution, electrostatic potential, and the energies of molecular orbitals. Such studies would be crucial for understanding its reactivity and potential interactions with other molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. An MD simulation of this compound, typically in a solvent like water, would provide insights into its conformational flexibility, solvation dynamics, and interactions with its environment over time. This would be particularly useful for understanding its behavior in biological or environmental systems.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity.

Frontier Molecular Orbitals (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. Analysis of the HOMO and LUMO of this compound would help in predicting its sites of electrophilic and nucleophilic attack.

Prediction of Reactivity Indices (e.g., Electrophilicity, Nucleophilicity, Hardness, Softness)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These indices include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Nucleophilicity: A measure of a molecule's ability to donate electrons to form a chemical bond.

Computational Insights into Transformation Pathways and Metabolite Formation

The formation of this compound from its parent compound, sebuthylazine (B166565), is a critical transformation pathway that dictates its persistence and environmental impact. Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of such transformations. These studies can model the reaction energetics and identify the most probable degradation pathways, including hydrolysis and oxidation, which lead to the formation of hydroxylated metabolites.

While specific computational studies exclusively on sebuthylazine transformation are not extensively documented in publicly available literature, the principles are well-established from research on other s-triazine herbicides like atrazine (B1667683). For s-triazines, hydroxylation is a key detoxification pathway. This process involves the replacement of a chlorine atom on the triazine ring with a hydroxyl group, a reaction that can be catalyzed by enzymes or occur abiotically.

Computational models can simulate the step-by-step process of this transformation. For instance, theoretical calculations can determine the activation energies required for different potential pathways, thereby predicting the likelihood of each occurring under various environmental conditions. These models can also investigate the role of microbial enzymes in facilitating the degradation of s-triazine herbicides to their hydroxylated forms. mdpi.com

The following table summarizes the key transformation pathways for s-triazine herbicides, which are analogous to the processes Sebuthylazine undergoes to form this compound.

| Transformation Pathway | Description | Computational Approach |

| Hydrolysis | A chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of s-triazines, this often involves the replacement of a chlorine atom with a hydroxyl group. | DFT, Molecular Dynamics |

| N-dealkylation | The removal of an alkyl group from a nitrogen atom. This is a common metabolic pathway for many xenobiotics, including s-triazine herbicides. | Quantum Mechanics/Molecular Mechanics (QM/MM) |

| Oxidation | A chemical reaction that involves the loss of electrons or an increase in oxidation state. This can lead to the formation of various metabolites. | DFT, Ab initio calculations |

These computational approaches provide a foundational understanding of how Sebuthylazine is transformed into this compound in the environment.

In Silico Prediction of Molecular Interactions (e.g., with Photosystem II components)

In silico methods, particularly molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interaction of small molecules like this compound with biological macromolecules. The primary target for s-triazine herbicides is the D1 protein in Photosystem II (PSII) of plants, where they inhibit photosynthetic electron transport. biosynth.com

Molecular docking studies can predict the binding affinity and orientation of this compound within the QB binding pocket of the D1 protein. These simulations provide detailed information about the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Research on related s-triazine herbicides has identified key amino acid residues within the D1 protein that are crucial for binding. nih.gov For instance, studies on terbuthylazine (B1195847), a closely related compound, have shown interactions with residues such as Phe265, Ser264, and His215. nih.gov It is highly probable that this compound engages with a similar set of residues. The presence of the hydroxyl group in this compound, compared to the chlorine atom in the parent sebuthylazine, can significantly alter the binding interactions. The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming stronger interactions with polar residues in the binding site.

The table below outlines the predicted molecular interactions between this compound and key amino acid residues in the Photosystem II D1 protein, based on knowledge from related s-triazine herbicides.

| Amino Acid Residue | Predicted Interaction Type | Potential Impact of Hydroxyl Group |

| Phenylalanine (Phe) | Hydrophobic interaction | The core triazine ring and alkyl side chains of this compound are likely to form hydrophobic interactions with phenylalanine residues. |

| Serine (Ser) | Hydrogen bonding | The hydroxyl group of this compound can form a hydrogen bond with the hydroxyl group of serine, enhancing binding affinity. |

| Histidine (His) | Hydrogen bonding, Pi-stacking | The nitrogen atoms in the triazine ring can form hydrogen bonds with histidine. The aromatic ring of histidine can also engage in pi-stacking interactions with the triazine ring. |

| Isoleucine (Ile) | Hydrophobic interaction | The alkyl side chains of this compound are expected to interact with isoleucine through hydrophobic forces. |

Molecular dynamics simulations can further complement docking studies by providing insights into the dynamic behavior of the this compound-D1 protein complex over time. These simulations can reveal the stability of the binding and any conformational changes in the protein upon ligand binding. Such computational predictions are invaluable for understanding the molecular basis of the herbicidal activity of this compound and for the rational design of new, more effective, and selective herbicides. nih.gov

Research Gaps and Future Directions in Sebuthylazine 2 Hydroxy Studies

Comprehensive Elucidation of Environmental Degradation Pathways and Intermediates

A fundamental gap exists in our understanding of the complete environmental degradation pathways of Sebuthylazine-2-hydroxy. While it is known to be a transformation product of sebuthylazine (B166565), its own subsequent breakdown in various environmental compartments such as soil and water is not well-documented. The degradation of the related herbicide terbuthylazine (B1195847) involves both dealkylation and hydroxylation, leading to metabolites like desethylterbuthylazine and deethylterbuthylazine-2-hydroxide nih.gov. It is plausible that this compound undergoes similar biotic and abiotic degradation processes, including microbial action and hydrolysis. However, the specific intermediate products that form during its breakdown have not been thoroughly identified.

Future research must focus on laboratory and field studies to delineate these pathways. Utilizing techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) can aid in the identification of novel degradation intermediates. Such studies should investigate the influence of various environmental factors, including soil type, pH, temperature, and microbial community composition, on the rate and nature of degradation. A comprehensive understanding of these pathways is crucial for predicting the persistence and potential long-term environmental impact of this compound.

Development of Advanced Analytical Methods for Ultra-Trace Level Quantification

The accurate assessment of this compound in the environment is hampered by the lack of validated, highly sensitive analytical methods for its quantification at ultra-trace levels. Current methods for triazine herbicides and their metabolites often involve techniques like solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) researchgate.net. While effective for parent compounds, these methods may not be sufficiently sensitive to detect the low concentrations at which hydroxylated metabolites like this compound may be present in environmental samples.

The development of advanced analytical methodologies is a critical future direction. This includes the refinement of LC-MS/MS (tandem mass spectrometry) methods, which offer high selectivity and sensitivity nih.gov. The optimization of sample preparation techniques, such as the use of novel SPE sorbents, is also necessary to enhance the extraction and concentration of this polar metabolite from complex matrices like soil and water researchgate.netembrapa.brlibretexts.org. The goal is to achieve limits of detection (LODs) and limits of quantification (LOQs) in the nanogram per liter (ng/L) range, which are relevant for environmental monitoring and risk assessment who.int.

Integrated Environmental Monitoring Strategies Incorporating Metabolite Analysis

Future monitoring programs should adopt a more holistic approach by incorporating a suite of analytes, including both the parent herbicide and its significant metabolites. This requires the development of multi-residue methods capable of simultaneously detecting and quantifying a range of compounds with varying physicochemical properties. Such integrated strategies will provide a more accurate picture of the environmental fate of sebuthylazine and allow for a more robust assessment of the potential risks to water resources and ecosystems. Case studies of such integrated approaches for other pesticides can serve as a model for developing monitoring programs for sebuthylazine and its metabolites nih.gov.

Computational Prediction and Validation of Environmental Fate and Mechanistic Transformations

Computational modeling presents a powerful tool for predicting the environmental fate and transformation of pesticides, yet specific models for this compound are lacking. Quantitative Structure-Activity Relationship (QSAR) models and Density Functional Theory (DFT) studies have been applied to the broader class of triazine herbicides to predict their behavior and degradation mechanisms nih.gov. These computational approaches can provide valuable insights into properties such as sorption, mobility, and reactivity, helping to fill data gaps where experimental studies are limited ecetoc.orgrsc.orgnih.gov.

Future research should focus on the development and validation of QSAR and other computational models specifically for this compound. These models should be trained on robust experimental data for related hydroxy-triazine metabolites to improve their predictive accuracy. Furthermore, DFT studies can be employed to investigate the mechanistic details of its transformation pathways, such as the energies associated with different degradation reactions. The validation of these computational predictions with experimental data is crucial to ensure their reliability for use in environmental risk assessments.

Role in Integrated Weed Management Programs and Herbicide Resistance Management

Research is needed to evaluate the herbicidal activity, if any, of this compound on various weed species. Understanding its potential impact on non-target plants and subsequent crops is essential for developing sustainable IWM practices. Furthermore, the long-term presence of triazine metabolites in the soil could exert selection pressure on weed populations, potentially contributing to the development of herbicide resistance cambridge.orgnih.govusda.gov. Studies investigating the molecular mechanisms of triazine resistance should consider the potential role of metabolites in this evolutionary process.

Comparative Environmental Behavior and Fate of Diverse Hydroxy-Triazine Metabolites

While some research has been conducted on the environmental behavior of hydroxyatrazine, a major metabolite of atrazine (B1667683), there is a lack of comparative studies that include a diverse range of hydroxy-triazine metabolites, including this compound sdstate.edu. Different hydroxy-triazine metabolites may exhibit varying degrees of sorption, mobility, and persistence in the environment due to differences in their chemical structures nih.govresearchgate.net.

Future studies should undertake direct comparative analyses of the environmental fate of key hydroxy-triazine metabolites, such as those derived from atrazine, simazine, terbuthylazine, and sebuthylazine. Such research should investigate their relative sorption coefficients (Kd and Koc) in different soil types, their leaching potential, and their degradation rates under various environmental conditions. This comparative approach will provide a more nuanced understanding of the environmental risks associated with the use of different triazine herbicides and the formation of their hydroxylated metabolites.

Development and Certification of Standardized Reference Materials for Global Research Initiatives

The availability of certified reference materials (CRMs) is fundamental for ensuring the quality and comparability of analytical data across different laboratories and research studies globally. While CRMs are available for many parent triazine herbicides and some of their metabolites, the development and certification of a standardized reference material for this compound is a critical need lgcstandards.comsigmaaldrich.comscientificlabs.ie.

International collaboration between standards organizations, research institutions, and analytical laboratories is required to synthesize high-purity this compound and characterize it to the level required for certification. The availability of a CRM for this compound, ideally produced in accordance with ISO 17034, would be invaluable for validating analytical methods, conducting accurate environmental monitoring, and ensuring the reliability of toxicological studies lgcstandards.com. This would significantly advance the global scientific community's ability to assess the environmental impact of this herbicide metabolite.

Interactive Data Table: Key Research Gaps and Future Directions for this compound

| Research Area | Specific Gap | Proposed Future Direction |

| Environmental Degradation | Lack of defined degradation pathways and identified intermediates. | Conduct laboratory and field studies using advanced analytical techniques (e.g., LC-HRMS) to identify breakdown products under various environmental conditions. |

| Analytical Chemistry | Absence of validated ultra-trace level quantification methods. | Develop and refine highly sensitive analytical methods, such as LC-MS/MS, and optimize sample preparation techniques (e.g., novel SPE sorbents). |

| Environmental Monitoring | Exclusion from routine pesticide monitoring programs. | Implement integrated monitoring strategies that include both the parent herbicide and its key metabolites like this compound. |